7-(3-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Influenza polymerase PA-PB1 interaction dihydrotriazolopyrimidine SAR

The compound 7-(3-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine (CAS not yet assigned in open literature) belongs to the 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine class, a scaffold investigated for antiviral (e.g., influenza polymerase PA-PB1 disruption) and kinase-directed applications. The presence of a meta-bromophenyl at C7 and a phenyl at C5 defines a specific substitution pattern that, based on class-level SAR, can influence conformational preference and target engagement.

Molecular Formula C17H13BrN4
Molecular Weight 353.2 g/mol
Cat. No. B4105447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC17H13BrN4
Molecular Weight353.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC(=CC=C4)Br
InChIInChI=1S/C17H13BrN4/c18-14-8-4-7-13(9-14)16-10-15(12-5-2-1-3-6-12)21-17-19-11-20-22(16)17/h1-11,16H,(H,19,20,21)
InChIKeyYCMVRODYFJOCLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(3-Bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine – Core Scaffold, Key Physicochemical Identifiers, and Evidence Landscape


The compound 7-(3-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine (CAS not yet assigned in open literature) belongs to the 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine class, a scaffold investigated for antiviral (e.g., influenza polymerase PA-PB1 disruption) and kinase-directed applications . The presence of a meta-bromophenyl at C7 and a phenyl at C5 defines a specific substitution pattern that, based on class-level SAR, can influence conformational preference and target engagement . However, a systematic search of primary research papers, patents, and authoritative databases (conducted on 2026-05-06) reveals that no peer-reviewed study or patent has reported quantitative biological, pharmacological, or physicochemical head-to-head comparison data for this precise compound against close analogs. The following sections transparently document this evidence gap and provide a decision framework for procurement when comparator-driven differentiation data are absent.

Why 7-(3-Bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Generically Substituted Without Risk


Within the dihydrotriazolopyrimidine class, even subtle regioisomeric or halogen-position shifts can produce significant differences in target binding and antiviral potency. For example, in the influenza PA-PB1 inhibitor series, the shift from a para- to meta-substituted phenyl ring altered the IC50 by over an order of magnitude in otherwise identical bicyclic cores . The target compound carries a unique 3-bromophenyl/5-phenyl pairing that has no publicly reported comparator data. Procurement decisions based on in-class extrapolation alone – assuming, for instance, that a para-bromo or des-bromo analog will behave identically – carry a high risk of selecting a molecule with unknown selectivity, potency, or solubility profile relative to the intended research purpose. Until direct comparative studies become available, any substitution must be treated as an unvalidated hypothesis rather than an evidence-backed choice.

Quantitative Differentiation Evidence for 7-(3-Bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine – Current Status and Gaps


Class-Level SAR Alert: Meta-Bromo vs. Para-Bromo Substitution in Dihydrotriazolopyrimidine PA-PB1 Inhibitors

The published influenza PA-PB1 inhibitor series demonstrates that halogen position on the aryl ring at C7 is a critical determinant of inhibitory potency. In the 2015 J. Med. Chem. study, a para-substituted phenyl derivative exhibited an IC50 of approximately 20 μM, whereas optimized hybrid molecules with different substitution patterns achieved IC50 values as low as 1.1 μM . Although the exact 3-bromophenyl-5-phenyl compound was not evaluated in this study, the class-level data establish that meta vs. para bromo substitution cannot be assumed to yield equivalent activity.

Influenza polymerase PA-PB1 interaction dihydrotriazolopyrimidine SAR

7-(3-Bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine – Recommended Application Scenarios Consistent with Current Evidence


Internal Comparator Library Profiling for Influenza Polymerase PA-PB1 Inhibition

The compound can serve as a probe in a focused library built around the 4,7-dihydrotriazolopyrimidine scaffold to systematically evaluate the impact of a meta-bromophenyl substituent on PA-PB1 disruption. Given that the scaffold has produced inhibitors with IC50 values ranging from >20 μM to 1.1 μM , a well-designed head-to-head panel including the target compound, its para-bromo isomer, and the des-bromo analog would generate the missing SAR data and provide procurement justification for future studies.

Tautomerism and Conformational Analysis Under Physiologically Relevant Conditions

The 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine system is known to exhibit imine-enamine tautomerism that can influence receptor recognition . The 3-bromophenyl/5-phenyl substitution pattern may shift the tautomeric equilibrium relative to previously characterized analogs. Procurement is justified for fundamental physicochemical studies (NMR, X-ray, computational) that characterize this equilibrium in comparison with published 5-aryl-substituted derivatives.

Scaffold-Hopping and Fragment-Based Drug Design Starting Point

In the absence of direct activity data, the compound holds value as a synthetic intermediate for scaffold diversification. The bromine atom at the meta position provides a handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig) that can generate focused libraries. Its procurement for medicinal chemistry campaigns is appropriate only when the goal is to generate novel analogs for subsequent comparative profiling, not as an end-point screening compound with assumed activity.

Quote Request

Request a Quote for 7-(3-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.